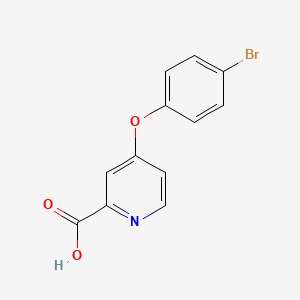

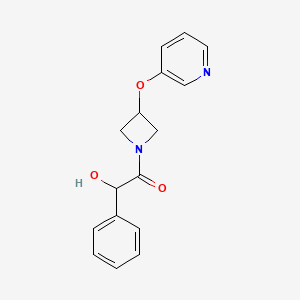

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One of the primary applications of azetidinone derivatives is in the development of novel antibacterial agents. Research has shown that certain Schiff base and azetidinone derivatives exhibit significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These compounds are synthesized through reactions involving chalconimines and chloroacetyl chloride, highlighting their potential in the design of new antibiotics (Vashi & Naik, 2004).

Corrosion Inhibition

Schiff bases derived from azetidinone compounds have been evaluated for their efficiency as corrosion inhibitors, especially for carbon steel in acidic environments. Studies indicate that these compounds act as mixed (cathodic/anodic) inhibitors, which can significantly reduce the corrosion rate, making them useful in industrial applications where corrosion resistance is crucial (Hegazy et al., 2012).

Antidepressant and Nootropic Agents

Azetidinone derivatives have also been explored for their potential as central nervous system (CNS) active agents, particularly as antidepressant and nootropic (cognitive enhancer) agents. Certain synthesized compounds have shown promising results in animal models, suggesting the 2-azetidinone skeleton's utility in developing therapeutically relevant CNS active agents (Thomas et al., 2016).

Synthesis of Bioactive Compounds

Another application involves the synthesis of novel azetidinones and thiazolidinones with potential bioactivity. These compounds are synthesized using Schiff bases and are characterized by their biological activities against a variety of bacterial strains, further emphasizing the versatility of azetidinone derivatives in medicinal chemistry (Chopde et al., 2011).

Inhibition of Blood Platelet Aggregation

Some derivatives, specifically those involving piperidine and pyrrolidine ethanones, have been identified as inhibitors of ADP-induced aggregation of blood platelets, offering potential therapeutic applications in preventing thrombotic diseases. However, further research is needed to explore their efficacy and safety profiles (Grisar et al., 1976).

Eigenschaften

IUPAC Name |

2-hydroxy-2-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15(12-5-2-1-3-6-12)16(20)18-10-14(11-18)21-13-7-4-8-17-9-13/h1-9,14-15,19H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWBYRMXASMZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(C2=CC=CC=C2)O)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-2-phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2670256.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2670258.png)

![3-(4-chlorophenyl)-1-(4-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2670260.png)

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)

![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)

![(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B2670265.png)

![2-(benzyl(1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2670266.png)